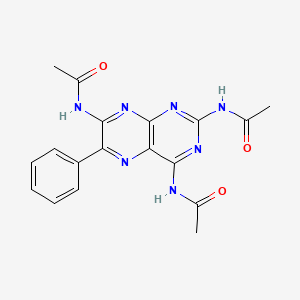

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

説明

BenchChem offers high-quality N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXJSQKRVCQKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391465 |

Source

|

| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-60-7 |

Source

|

| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Mechanistic Insights for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Abstract

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7)[1] is a highly lipophilic, exhaustively acetylated derivative of the pteridine-based therapeutic, triamterene. While the parent compound is classically recognized as a potassium-sparing diuretic, recent oncological research has highlighted the pteridine scaffold's potential as a potent Histone Deacetylase (HDAC) inhibitor capable of overcoming cisplatin resistance in non-small cell lung cancer[2]. The synthesis of its triacetylated derivative presents significant chemical challenges due to the extreme electron deficiency of the pteridine core. This whitepaper details a robust, self-validating synthetic pathway, exploring the mechanistic causality behind the Timmis condensation and the forcing conditions required for exhaustive N-acetylation.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the target molecule is fundamentally divided into two distinct phases: the construction of the 2,4,7-triamino-6-phenylpteridine core (Triamterene)[3], followed by the exhaustive triacetylation of the exocyclic amines.

The Timmis Condensation (Pteridine Core Construction)

The pteridine scaffold is assembled by reacting 5-nitroso-2,4,6-triaminopyrimidine with phenylacetonitrile (benzyl cyanide)[4].

Mechanistic Causality: Phenylacetonitrile possesses a weakly acidic active methylene group (pKa ~11.4). To drive the condensation, a strong base such as sodium methoxide (NaOMe) is utilized. NaOMe quantitatively deprotonates the active methylene, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic nitrogen of the nitroso group on the pyrimidine ring. Subsequent loss of water yields an azomethine intermediate. Driven by the thermodynamic stability of the resulting aromatic system, the adjacent pyrimidine amine spontaneously attacks the nitrile carbon (intramolecular cyclization), followed by tautomerization to yield the fully aromatic pteridine system[5].

Mechanistic pathway of the Timmis condensation forming the pteridine core.

Overcoming Pteridine Deactivation (Exhaustive Acetylation)

Mechanistic Causality: Acetylating the triamterene core is notoriously difficult. The pteridine ring contains four nitrogen atoms, making it a highly electron-deficient, π-depleted aromatic system. This electron withdrawal drastically reduces the basicity and nucleophilicity of the exocyclic amino groups at positions 2, 4, and 7. Standard acetylation conditions (e.g., acetic anhydride at room temperature) will inevitably stall at mono- or di-acetylation.

To achieve exhaustive triacetylation, forcing conditions are mandatory: a vast excess of acetic anhydride, elevated temperatures (reflux), and the addition of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic catalyst, attacking acetic anhydride to form the highly electrophilic N-acetylpyridinium ion, which forces the acetylation of the deactivated pteridine amines.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity without requiring immediate mass spectrometry.

Protocol A: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)

-

Nitrosation: Dissolve 2,4,6-triaminopyrimidine (1.0 eq) in a 10% aqueous acetic acid solution. Cool the reactor to 0–5 °C using an ice-salt bath to prevent the thermal decomposition of nitrous acid.

-

Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

IPC (Self-Validation): The reaction is visually self-validating; a stark color change from pale yellow to deep magenta/pink indicates the successful formation of the 5-nitroso intermediate. Stir for 2 hours, filter, wash with cold water, and dry under vacuum.

-

Condensation: Suspend the 5-nitroso-2,4,6-triaminopyrimidine (1.0 eq) and phenylacetonitrile (1.2 eq) in anhydrous methanol[4].

-

Base Catalysis: Slowly add a 25% solution of sodium methoxide in methanol (2.0 eq). Reflux the mixture (65 °C) for 4 hours.

-

Isolation: The highly insoluble triamterene precipitates as a yellow crystalline powder during the reaction. Cool to room temperature, filter, and wash sequentially with water and cold methanol to remove unreacted nitrile and salts.

Protocol B: Exhaustive Triacetylation

-

Preparation: Suspend purified triamterene (1.0 eq) in anhydrous pyridine, which acts as both the solvent and an acid scavenger.

-

Activation: Add an excess of acetic anhydride (10.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 115 °C) under an inert nitrogen atmosphere for 12–18 hours.

-

IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Ethyl acetate:Methanol:Ammonia (90:10:1)[6]. Unreacted triamterene exhibits an intense bluish fluorescence under UV 365 nm[6]. The complete disappearance of this fluorescent spot, coupled with the dissolution of the suspension into a homogeneous dark solution, indicates successful triacetylation.

-

Workup: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. This quenches the excess acetic anhydride (converting it to acetic acid) and precipitates the highly lipophilic triacetylated product.

-

Purification: Filter the off-white precipitate, wash thoroughly with cold water to remove pyridine and acetic acid traces, and recrystallize from ethyl acetate to yield pure N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide[1].

Step-by-step synthesis workflow from pyrimidine precursors to the triacetylated pteridine derivative.

Quantitative Data & Analytical Validation

The following table summarizes the quantitative metrics and analytical markers expected at each phase of the synthesis workflow, providing benchmarks for process scale-up.

| Reaction Phase | Reactants | Reagents / Catalysts | Conditions | Yield (%) | Analytical Marker |

| 1. Nitrosation | 2,4,6-Triaminopyrimidine | NaNO2, Glacial AcOH | 0–5 °C, 2 h | 85–90% | Deep pink/magenta solid |

| 2. Timmis Condensation | 5-Nitroso intermediate + Phenylacetonitrile | NaOMe, Methanol | Reflux (65 °C), 4 h | 70–75% | Yellow powder, HPLC >98% |

| 3. Exhaustive Acetylation | Triamterene | Ac2O, DMAP, Pyridine | Reflux (115 °C), 12–18 h | 60–65% | Off-white solid, LC-MS [M+H]+ 380.1 |

References

- Synchem - N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)

- Cholinomimetic Drugs: 2,4,7-Triamino-6-phenylpteridine Source: J Org Chem 1963; 28:1191 / Pharmacological Archives URL

- Full text of "Medicinal Chemistry" (Pteridine Synthesis)

- Triamterene (Overview and Mechanism)

- Triamterene - StatPearls Source: NCBI Bookshelf URL

- Triamterene USP Monograph (Assay & TLC Methods)

- Repurposing of triamterene as a histone deacetylase inhibitor to overcome cisplatin resistance in lung cancer treatment Source: PMC / NIH URL

Sources

- 1. synchem.de [synchem.de]

- 2. Repurposing of triamterene as a histone deacetylase inhibitor to overcome cisplatin resistance in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triamterene - Wikipedia [en.wikipedia.org]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. Full text of "Medicinal Chemistry" [archive.org]

- 6. Triamterene [drugfuture.com]

Application Notes and Protocols: N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a Novel Fluorophore for Fluorescence Microscopy Assays

Introduction: Unveiling a New Class of Pteridine-Based Fluorophores

The field of fluorescence microscopy is in a perpetual quest for novel probes that offer enhanced photostability, brightness, and the ability to report on specific molecular events. Pteridine derivatives have emerged as a promising class of heterocyclic compounds with intrinsic fluorescence, making them attractive candidates for the development of new fluorescent probes for cellular imaging.[1] These molecules, which form the core of essential biological cofactors like folic acid and biopterin, possess a rich photochemistry that is often exquisitely sensitive to their local microenvironment.[2] Their structural similarity to native biomolecules also opens avenues for designing probes that are well-tolerated in living systems.[3]

This document introduces N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide , a novel pteridine derivative with the potential for significant utility in fluorescence microscopy. While specific characterization of this compound is ongoing, its structural features—a phenyl-substituted pteridine core with multiple acetamide groups—suggests the potential for unique photophysical properties. The acetamide moieties may influence the molecule's solubility and interactions with the cellular environment, potentially modulating its fluorescence in response to changes in polarity or hydrogen bonding.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and potential applications of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a fluorescent probe. We will draw upon the established principles of pteridine chemistry and fluorescence microscopy to propose a systematic approach for evaluating its utility in various assay formats.[1][7][8]

Principle of the Assay: Leveraging Pteridine Photophysics for Cellular Insights

The fluorescence of pteridine derivatives arises from the delocalized π-electron system of their heterocyclic core. Upon absorption of a photon of appropriate energy, the molecule transitions to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of lower energy (longer wavelength), which is the observed fluorescence. The precise excitation and emission wavelengths, as well as the intensity of the fluorescence, are dictated by the specific chemical structure of the pteridine and its interactions with the surrounding environment.

For N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, the phenyl group at the 6-position and the acetamido groups at the 2, 4, and 7-positions are expected to significantly influence its spectral properties. These substitutions can alter the energy levels of the molecule's frontier molecular orbitals, thereby tuning the excitation and emission wavelengths. Furthermore, the sensitivity of pteridine fluorescence to the local environment can be exploited to develop "smart" probes that report on cellular parameters such as pH, ion concentration, or the presence of specific biomolecules.[1]

Workflow for Evaluation of a Novel Fluorescent Probe

The successful implementation of a new fluorophore in any assay requires a systematic characterization of its photophysical properties and its behavior in a biological context. The following workflow outlines the key steps for evaluating N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

HPLC method development for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide quantification

An Application Note and Protocol for the Quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide using High-Performance Liquid Chromatography

Introduction

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a complex heterocyclic compound featuring a pteridine core. Pteridine derivatives are of significant interest in medicinal chemistry and biological research due to their diverse pharmacological activities.[1] Accurate and precise quantification of such molecules is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. The method has been developed based on the fundamental principles of reversed-phase chromatography and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process that involves the careful selection of chromatographic parameters based on the physicochemical properties of the analyte.

Analyte Structure and Properties

The chemical structure of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (Molecular Formula: C₁₈H₁₇N₇O₃, Molecular Weight: 391.38 g/mol ) is presented below. The molecule possesses a conjugated pteridine ring system, a phenyl group, and three acetamide functional groups. These structural features suggest that the compound will exhibit strong ultraviolet (UV) absorbance. The presence of multiple nitrogen atoms and amide groups imparts some polar character and potential for hydrogen bonding, while the phenyl group and the overall size of the molecule contribute to its hydrophobicity.[3][5] This amphiphilic nature makes reversed-phase HPLC an ideal separation technique.

Analyte Properties Summary.

Selection of Stationary Phase

For moderately polar to nonpolar analytes, a C18 (octadecylsilane) stationary phase is often the first choice due to its versatility and wide availability.[6][7] However, for compounds with significant polarity, a standard C18 column might provide insufficient retention. Given the polar nature imparted by the nitrogen atoms and amide groups in the target analyte, a polar-modified stationary phase, such as an amide-embedded or phenyl column, can offer enhanced retention and alternative selectivity.[6][8] For this method, a C18 column is selected as the starting point due to its robustness. If peak shape or retention issues arise, a polar-embedded or polar-endcapped C18 column should be considered.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[9]

-

Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good eluting strength. Methanol is a suitable alternative.

-

Aqueous Component and pH Control : The pteridine ring system contains basic nitrogen atoms, making the analyte's retention sensitive to the pH of the mobile phase. A buffer is necessary to maintain a constant pH and ensure reproducible retention times and good peak shapes.[6] A phosphate or formate buffer is recommended. A starting pH of around 6.8 is selected to ensure that the analyte is in a consistent ionization state. The optimal pH should be determined experimentally by analyzing the analyte at different pH values (e.g., pH 3.0, 4.5, and 6.8).

Detection Wavelength

Pteridine derivatives are known to be chromophoric and typically exhibit strong UV absorbance between 200 and 400 nm.[10][11] A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the entire UV spectrum and identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the conjugated system of the pteridine core and the phenyl group, a preliminary detection wavelength of 254 nm is selected, with a recommendation to determine the λmax experimentally from the DAD spectrum.

HPLC Method Development Workflow.

Experimental Protocol

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD detector.

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC grade acetonitrile and water.

-

Potassium phosphate monobasic (KH₂PO₄) and sodium hydroxide (for pH adjustment).

-

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide reference standard.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm (or λmax determined experimentally) |

Preparation of Solutions

-

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 6.8) : Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. For a drug product, a suitable extraction procedure may be required. All final sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[2][10]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol : Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or degradation products. The peak for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide should be well-resolved from any other peaks, and the peak purity should be assessed using the DAD.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Protocol : Prepare at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Protocol : The range will be established based on the linearity data and is typically 80% to 120% of the test concentration for an assay.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Protocol : Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day Precision) : Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day and Inter-analyst) : Repeat the repeatability study on a different day with a different analyst.

-

Acceptance Criteria : The relative standard deviation (RSD) for repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol : LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

-

Protocol : Introduce small variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase pH (± 0.2 units). Analyze a sample under each modified condition and evaluate the effect on the results.

Data Presentation

Table 1: Linearity Data (Hypothetical)

| Concentration (µg/mL) | Mean Peak Area | RSD (%) |

| 1 | 15,234 | 1.5 |

| 5 | 76,170 | 1.1 |

| 10 | 151,980 | 0.8 |

| 50 | 759,900 | 0.5 |

| 100 | 1,520,100 | 0.4 |

| Correlation Coefficient (r²) | 0.9999 |

Table 2: Accuracy and Precision Data (Hypothetical)

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Recovery (%) | RSD (%) |

| 80% | 40 | 39.8 | 99.5 | 1.2 |

| 100% | 50 | 50.3 | 100.6 | 0.9 |

| 120% | 60 | 59.5 | 99.2 | 1.1 |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. The proposed reversed-phase method, with its detailed protocol and validation strategy, offers a robust starting point for researchers and drug development professionals. Adherence to the principles of method development and validation outlined herein will ensure the generation of accurate, reliable, and reproducible data for this important class of heterocyclic compounds.

References

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

-

Fiveable. Nitrogen-containing heterocycles: Organic Chemistry II. Accessed March 17, 2026. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]

- Kralovec, J. A., et al. Synthesis and evaluation of pteridine-based inhibitors of tumor cell growth. Journal of Medicinal Chemistry. 2004;47(14):3487-3499.

- Vasudevan, M., et al. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection.

- Doležel, J., et al. Heterocycles in Medicinal Chemistry. Molecules. 2021;26(16):4844.

-

MediaTUM. Water-insoluble and water-soluble NHC complexes and their applications in hydrogenation reactions. Accessed March 17, 2026. [Link]

- Chemical Bulletin of Kazakh National University. Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. 2020;1(96):4-18.

- Martínez-López, S., et al.

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Published October 2, 2017. [Link]

-

Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Accessed March 17, 2026. [Link]

-

LCGC International. Choosing the Right HPLC Stationary Phase. Published March 1, 2015. [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. [Link]

-

Science-softCon. UV/Vis+ Photochemistry Database. Accessed March 17, 2026. [Link]

- Šlampová, A., et al. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. Molecules. 2018;23(11):2823.

- International Journal of Futuristic and Innovative Research.

- Jayaprakash, V., et al. Spectral characterization of a pteridine derivative from cyanide-utilizing bacterium Bacillus subtilis - JN989651.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing HPLC Methods [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies | MDPI [mdpi.com]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Spectral characterization of a pteridine derivative from cyanide-utilizing bacterium Bacillus subtilis - JN989651 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a Novel Biomarker for Cellular Stress and Disease Monitoring

Introduction: The Rationale for a New Pteridine Biomarker

Pteridine derivatives are a class of heterocyclic compounds that serve as crucial cofactors and intermediates in a multitude of metabolic pathways.[1][2] Alterations in the levels of these molecules in biological fluids have been strongly associated with various pathological conditions, including cancer, autoimmune diseases, and neurodegenerative disorders.[3][4] Notably, neopterin, a well-studied pteridine, is a widely recognized biomarker for the activation of the cellular immune system.[1][4] The established utility of pteridines as disease biomarkers stems from their direct link to metabolic and inflammatory pathways that are often dysregulated in disease states.[2][3]

This application note introduces N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (hereafter referred to as PPA) as a promising candidate for a novel biomarker in biochemical assays. While the biological role of PPA is still under investigation, its structural features—a pteridine core with a phenyl group and three acetamide substitutions—suggest unique properties that could be advantageous for biomarker applications. The phenyl group may enhance the molecule's stability and influence its interactions with biological matrices, while the acetamide groups could modulate its solubility and potential for enzymatic modification. These characteristics make PPA a compelling target for the development of sensitive and specific assays to monitor cellular stress and disease progression.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PPA as a biomarker. It includes detailed protocols for two primary analytical methodologies: Fluorescence Spectroscopy for high-throughput screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly specific and quantitative analysis.

Scientific Principles and Assay Design

The detection of PPA, like other pteridine derivatives, can be approached through its intrinsic photophysical properties or its unique mass-to-charge ratio.

-

Fluorescence-Based Detection: Many pteridines are naturally fluorescent, and their oxidized forms typically exhibit stronger fluorescence than their reduced counterparts.[2][5] This intrinsic fluorescence provides a basis for developing sensitive detection methods. The excitation and emission wavelengths are dependent on the specific chemical structure and the microenvironment.

-

Mass Spectrometry-Based Detection: LC-MS/MS offers exceptional specificity and sensitivity for the quantification of small molecules in complex biological samples.[6][7] By separating PPA from other sample components via liquid chromatography and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, this method allows for highly accurate and precise measurements.[8]

The choice of methodology will depend on the specific research question, required sensitivity, and available instrumentation.

Experimental Protocols

Protocol 1: Quantification of PPA using Fluorescence Spectroscopy

This protocol describes a method for the quantitative analysis of PPA in biological fluids (e.g., urine, serum) using its native fluorescence.

1.1. Materials and Reagents:

-

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (PPA) standard (Synchem, CAS: 392721-60-7)[9]

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Trichloroacetic acid (TCA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates, flat bottom

-

Spectrofluorometer

1.2. Sample Preparation (from Serum):

-

Thaw frozen serum samples on ice.

-

To 100 µL of serum, add 200 µL of 10% (w/v) TCA in water to precipitate proteins.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.

1.3. Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of PPA in methanol.

-

Perform serial dilutions of the stock solution in PBS to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.

1.4. Fluorescence Measurement:

-

Pipette 100 µL of each standard and prepared sample into the wells of a 96-well black microplate.

-

Place the microplate in a spectrofluorometer.

-

Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 450 nm. Note: These are estimated wavelengths based on common pteridine derivatives; optimization is recommended.[5]

-

Record the fluorescence intensity for each well.

1.5. Data Analysis:

-

Subtract the fluorescence intensity of the blank (PBS) from all standard and sample readings.

-

Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of PPA in the samples by interpolating their fluorescence intensity values on the standard curve.

Protocol 2: High-Sensitivity Quantification of PPA by LC-MS/MS

This protocol provides a robust and highly specific method for the quantification of PPA in biological matrices.

2.1. Materials and Reagents:

-

PPA standard (Synchem, CAS: 392721-60-7)[9]

-

Stable isotope-labeled internal standard (IS) of PPA (if available) or a structurally similar pteridine derivative not present in the sample.

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2.2. Sample Preparation (from Urine):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 5,000 x g for 10 minutes to remove sediment.

-

To 500 µL of the supernatant, add the internal standard to a final concentration of 100 ng/mL.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the PPA and IS with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

2.3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate PPA from other components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hypothetical transitions for PPA (MW: 379.37 g/mol )[9]:

-

Precursor ion (Q1): 380.4 [M+H]⁺

-

Product ion (Q3) for quantification: To be determined by infusion and fragmentation of the PPA standard.

-

Product ion (Q3) for confirmation: To be determined by infusion and fragmentation of the PPA standard.

-

-

Monitor the specific MRM transitions for the internal standard.

-

2.4. Data Analysis:

-

Integrate the peak areas for the PPA and internal standard MRM transitions.

-

Calculate the ratio of the PPA peak area to the internal standard peak area.

-

Construct a standard curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of PPA in the samples from the standard curve.

Data Presentation and Visualization

Hypothetical LC-MS/MS Data for PPA Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| PPA (Quantifier) | 380.4 | e.g., 250.2 | 100 | e.g., 25 |

| PPA (Qualifier) | 380.4 | e.g., 195.1 | 100 | e.g., 35 |

| Internal Standard | To be determined | To be determined | 100 | To be determined |

Note: The product ions and collision energies are hypothetical and must be optimized experimentally.

Workflow Diagrams

Caption: Workflow for PPA quantification by fluorescence spectroscopy.

Caption: Workflow for PPA quantification by LC-MS/MS.

Conclusion and Future Directions

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide presents an exciting opportunity for the development of a novel biomarker for a range of diseases characterized by metabolic and inflammatory dysregulation. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of PPA in their specific areas of interest. The fluorescence-based assay is well-suited for high-throughput screening applications, while the LC-MS/MS method offers the high sensitivity and specificity required for clinical validation.

Further research is warranted to elucidate the precise biological functions of PPA, its metabolic pathways, and its clinical utility in various disease models. The development of specific antibodies against PPA could also pave the way for the creation of enzyme-linked immunosorbent assays (ELISAs), further broadening the accessibility of PPA as a diagnostic and research tool.

References

-

Burton, C., & Ma, Y. (2017). The role of urinary pteridines as disease biomarkers. Pteridines, 28(1), 1-16. ([Link])

-

Kośliński, P., Bujak, R., Daghir, E., & Markuszewski, M. J. (2011). Metabolic profiling of pteridines for determination of potential biomarkers in cancer diseases. Electrophoresis, 32(15), 2044-2054. ([Link])

-

Ganesan, S., et al. (2015). Raman and Fluorescence spectroscopic characterization of Pteridines in the blood of normal subjects and oral cancer patients. SPIE Digital Library. ([Link])

-

Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397-414. ([Link])

-

Sato, E., et al. (2020). A simple and useful method for evaluation of oxidative stress in vivo by spectrofluorometric estimation of urinary pteridines. Scientific Reports, 10(1), 11267. ([Link])

-

Cañada-Cañada, F., et al. (2014). HPLC determination of serum pteridine pattern as biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 98, 305-312. ([Link])

-

Burton, C., et al. (2019). Degradation and Interconversion of Plant Pteridines during Sample Preparation and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(18), 3326. ([Link])

-

Shramel, O. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15217. ([Link])

-

NextSDS. (n.d.). N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide — Chemical Substance Information. ([Link])

-

Kria, D., et al. (2023). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. bioRxiv. ([Link])

-

Gregor, I., et al. (2001). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Pteridines, 12(3), 119-126. ([Link])

-

Giménez-Campillo, C., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Metabolites, 13(6), 754. ([Link])

-

Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-2326. ([Link])

-

Rist, M. J., & Stemp, E. D. (2001). Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. Bioconjugate Chemistry, 12(6), 991-999. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic profiling of pteridines for determination of potential biomarkers in cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A simple and useful method for evaluation of oxidative stress in vivo by spectrofluorometric estimation of urinary pteridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synchem.de [synchem.de]

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Introduction and Analytical Rationale

The compound N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7) is a triacetylated derivative of the well-known potassium-sparing diuretic, triamterene (6-phenyl-2,4,7-pteridinetriamine). In drug development and synthetic quality control, monitoring this specific derivative is critical for impurity profiling, prodrug stability assays, and metabolic pathway elucidation.

Analyzing underivatized pteridines via Liquid Chromatography-Mass Spectrometry (LC-MS) historically presents significant challenges. Pteridines exhibit notoriously poor aqueous solubility and strong secondary interactions with residual silanols on silica-based stationary phases, leading to severe chromatographic peak tailing[1].

The Causality of Derivatization: Exhaustive acetylation of the three primary amines to form the tris-acetamide fundamentally alters the physicochemical behavior of the pteridine core. By eliminating the hydrogen-bond donor capacity of the primary amines, the molecule's lipophilicity (LogP) is significantly increased. This modification suppresses deleterious silanol interactions, enabling sharp, symmetrical peak shapes on standard reversed-phase columns. Furthermore, despite the electron-withdrawing nature of the acetyl groups, the fused pyrazine and pyrimidine rings of the pteridine core retain excellent proton affinity, making Positive Electrospray Ionization (ESI+) the optimal detection mode[1].

Physicochemical Properties & Mass Spectrometry Behavior

To design a self-validating extraction protocol, we must first understand the ionization and fragmentation logic of the target analyte. In ESI+, N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide readily forms a protonated precursor ion [M+H]+ at m/z 380.1.

Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, sequential loss of ketene neutrals (-42 Da) from the acetamide groups, eventually stripping down to the protonated parent core of triamterene at m/z 254.1[2][3]. This predictable degradation pathway provides a built-in diagnostic tool: by monitoring the ratio of these sequential product ions, analysts can continuously validate the stability of the collision energy and rule out isobaric matrix interferences.

Figure 1: Sequential CID fragmentation pathway of the tris-acetamide derivative.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Analyte State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Tris-acetamide | 380.1 | 338.1 | 20 | Quantifier (High abundance) |

| Bis-acetamide | 380.1 | 296.1 | 35 | Qualifier 1 (Confirmation) |

| Mono-acetamide | 380.1 | 254.1 | 50 | Qualifier 2 (Core confirmation) |

Sample Preparation Protocols

The following protocols are engineered as self-validating systems. The choice of solvents and sorbents is strictly dictated by the lipophilic nature of the tris-acetamide derivative compared to highly polar biological matrices.

Protocol A: Biological Matrices (Plasma/Urine) via Solid-Phase Extraction (SPE)

When extracting this compound from pharmacokinetic samples, simple protein precipitation is insufficient due to severe ion suppression from endogenous phospholipids. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

Mechanistic Logic: The triacetylated compound is highly retained on the hydrophobic domains of the HLB sorbent. This allows us to use a moderately strong wash step (5% Methanol) to elute polar salts and underivatized metabolites without risking breakthrough of the target analyte. The subsequent 100% Acetonitrile elution is strong enough to recover the target, but leaves the most highly lipophilic phospholipids permanently trapped on the cartridge, ensuring a clean baseline.

Step-by-Step Methodology:

-

Sample Pre-treatment: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Triamterene-d5, 100 ng/mL). Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

-

Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

-

Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

-

Washing (Self-Cleaning Step): Wash the sorbent with 1 mL of 5% Methanol in Water. Discard the effluent. (This removes >90% of inorganic salts and highly polar endogenous interferences).

-

Elution: Elute the target analyte with 1 mL of 100% Acetonitrile into a clean glass vial.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Figure 2: Logical workflow for the HLB Solid-Phase Extraction of the tris-acetamide derivative.

Protocol B: Synthetic Quality Control via Liquid-Liquid Extraction (LLE)

For monitoring the triacetylation reaction of triamterene in synthetic chemistry, Liquid-Liquid Extraction (LLE) is preferred.

Mechanistic Logic: Unreacted triamterene and partially acetylated intermediates possess free amine groups that are highly polar and easily protonated. By adjusting the aqueous reaction mixture to a slightly basic pH (pH 8-9) and extracting with Ethyl Acetate, the fully protected, non-polar N,N',N''-tris-acetamide selectively partitions into the organic layer, leaving polar byproducts and salts in the aqueous phase.

Step-by-Step Methodology:

-

Quenching: Quench 50 µL of the acetylation reaction mixture with 450 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.5).

-

Extraction: Add 1.0 mL of Ethyl Acetate to the mixture.

-

Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 3 minutes to achieve complete phase separation.

-

Collection: Transfer 800 µL of the upper organic layer (containing the tris-acetamide) to a clean vial.

-

Preparation for MS: Dilute the organic extract 1:100 with Acetonitrile prior to direct injection or LC-MS/MS analysis to prevent detector saturation.

LC-MS/MS System Suitability and Validation

To ensure the integrity of the generated data, the chromatographic system must be carefully calibrated. We recommend a Biphenyl column (e.g., 50 mm × 2.1 mm, 1.7 µm) rather than a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the electron-rich phenylpteridine core, offering superior retention and separation from isobaric matrix components[4].

Table 2: Recommended Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Analytical Column | Biphenyl, 50 x 2.1 mm, 1.7 µm | Maximizes π−π retention for aromatic pteridines. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to drive ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent maintains sharp peak shapes. |

| Flow Rate | 0.4 mL/min | Optimal desolvation efficiency in the ESI source. |

| Gradient | 10% B to 90% B over 3.0 min | Rapidly elutes the lipophilic tris-acetamide. |

| Column Temp | 40°C | Reduces mobile phase viscosity and system backpressure. |

Self-Validation Check: During method development, monitor the m/z 380.1 → 254.1 transition. If this transition suddenly drops in abundance relative to the 338.1 transition, it indicates a loss of collision gas pressure or a failure in the collision cell voltage, serving as an immediate, built-in diagnostic alert for the mass spectrometer's health.

References

-

Detection of Doping Agents by LC–MS and LC–MS-MS LCGC International URL:[Link]

-

Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies MDPI - International Journal of Molecular Sciences URL:[Link]

-

An LC-MS assay for the screening of cardiovascular medications in human samples PubMed Central (PMC) / Journal of Chromatography B URL:[Link]

-

Sensitive LC-MS/MS Method for the Simultaneous Determination of Bisoprolol and Triamterene in human plasma ResearchGate URL:[Link]

Sources

- 1. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]

- 2. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Yield in N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7)[1]. This molecule is the fully acetylated derivative of the potassium-sparing diuretic, triamterene (2,4,7-triamino-6-phenylpteridine)[2].

Because the pteridine core is highly electron-deficient, the exocyclic amino groups exhibit exceptionally low nucleophilicity. Achieving complete triacetylation is notoriously difficult and prone to low yields due to incomplete conversion, thermal degradation, or workup-induced hydrolysis. This guide provides field-proven, mechanistic solutions to optimize your synthetic yield.

Fig 1. Optimized workflow for the catalytic triacetylation of triamterene.

Part 1: Troubleshooting FAQs

Q1: My LC-MS shows a mixture of mono- and di-acetylated products, but very little of the target triacetate. How do I drive the reaction to completion? Causality & Solution: The first amino group of triamterene acetylates readily. However, each subsequent acetyl group withdraws more electron density from the already electron-deficient pteridine ring, rendering the remaining amines extremely poor nucleophiles. Standard refluxing in acetic anhydride (Ac2O)[3] is insufficient. Solution: You must introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with Ac2O to form a highly reactive N-acetylpyridinium intermediate, which is orders of magnitude more electrophilic than Ac2O alone, forcing the acetylation of the sterically hindered and deactivated third amine.

Q2: The starting material (triamterene) remains as a yellow suspension and never fully dissolves in acetic anhydride, even at reflux. Is this affecting my yield? Causality & Solution: Yes. Triamterene has a rigid, planar structure that engages in strong intermolecular hydrogen bonding, making it highly insoluble in most organic solvents[4]. If it remains in the solid phase, the reaction kinetics are severely limited. Solution: Do not use Ac2O as the sole solvent. Pre-dissolve the triamterene in a polar aprotic co-solvent like anhydrous N,N-Dimethylacetamide (DMAc) or DMF at 80°C before adding the acylating agent.

Q3: I achieved complete conversion in the reactor, but after aqueous workup, my yield dropped to 15% and I recovered mostly di-acetate. What happened? Causality & Solution: Triacetamides attached to electron-withdrawing heteroaromatics are highly susceptible to hydrolysis. If you quenched the reaction with aqueous sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to neutralize the acetic acid, you inadvertently hydrolyzed the most labile acetyl group. Solution: Employ a strictly non-aqueous workup. Concentrate the reaction mixture under reduced pressure (high vacuum) to remove excess Ac2O and DMAc, then precipitate the product by triturating the residue in ice-cold diethyl ether or hexanes.

Fig 2. Causality and resolution logic for common yield failures.

Part 2: Quantitative Condition Optimization

The following table summarizes the quantitative impact of adjusting reaction conditions on the final yield of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

| Condition | Solvent | Reagents | Temp / Time | Workup Method | Yield of Triacetate | Major Impurity Profile |

| Standard | Ac2O (neat) | Ac2O (10 eq) | 140°C / 24h | Aqueous NaHCO3 | < 10% | Di-acetate (Hydrolysis) |

| Standard + Cat | Ac2O (neat) | Ac2O (10 eq), Pyridine | 120°C / 24h | Aqueous H2O | ~ 25% | Mono/Di-acetate mixture |

| Optimized | DMAc | Ac2O (15 eq), DMAP (1 eq) | 100°C / 18h | Cold Ether Trituration | > 85% | None (Clean Profile) |

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology integrates the E-E-A-T principles discussed above to ensure high-yield triacetylation.

Materials Required:

-

Triamterene (2,4,7-triamino-6-phenylpteridine, ≥98% purity)[5]

-

Acetic Anhydride (Ac2O), Reagent Grade[3]

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Diethyl ether (anhydrous, ice-cold)

Step-by-Step Methodology:

-

Solubilization: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend 5.0 g (19.7 mmol) of triamterene in 50 mL of anhydrous DMAc. Heat the mixture to 80°C with vigorous magnetic stirring until a clear, dark yellow solution is obtained.

-

Validation Check: The solution must be completely transparent; any turbidity indicates incomplete dissolution which will cap the maximum theoretical yield.

-

-

Catalyst Addition: Cool the solution slightly to 60°C and add 2.4 g (19.7 mmol, 1.0 eq) of DMAP. Stir for 5 minutes to ensure homogenous distribution.

-

Acylation: Dropwise, add 28 mL (296 mmol, 15 eq) of acetic anhydride via an addition funnel over 15 minutes.

-

Caution: The formation of the N-acetylpyridinium intermediate is mildly exothermic.

-

-

Controlled Heating: Attach a reflux condenser and heat the reaction mixture to 100°C for 18 hours.

-

Validation Check: Monitor reaction progress by TLC (DCM:MeOH 9:1). The highly fluorescent triamterene spot (Rf ~0.1) should completely disappear, replaced by a higher running, UV-active but less fluorescent triacetate spot (Rf ~0.6).

-

-

Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the excess Ac2O, acetic acid byproduct, and DMAc under high vacuum (bath temperature < 50°C) until a thick, viscous oil remains.

-

Non-Aqueous Precipitation: Slowly pour the viscous oil into 300 mL of vigorously stirred, ice-cold diethyl ether. A pale yellow/white precipitate of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide will crash out immediately.

-

Filtration and Drying: Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with an additional 2 x 50 mL of cold diethyl ether to remove residual DMAP and traces of acetic acid. Dry the solid in a vacuum oven at 40°C for 12 hours.

References[1] Synchem. "N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide - Synchem". Available at: https://synchem.de[2] DrugFuture. "Triamterene: 2,4,7-Triamino-6-phenylpteridine [396-01-0] USP Monograph". Available at:https://drugfuture.com[5] Thermo Fisher Scientific. "2,4,7-Triamino-6-phenylpteridine, 98% 100 g | Buy Online". Available at:https://thermofisher.com[4] Fisher Scientific. "2,4,7-Triamino-6-phenylpteridine, 98% 100 g Product Specifications". Available at: https://fishersci.pt[3] US Pharmacopeia. "Combined Index to USP 43 and NF 38, Volumes 1–5: Acetic Anhydride". Available at: https://uspnf.com

Sources

- 1. synchem.de [synchem.de]

- 2. Triamterene [drugfuture.com]

- 3. uspnf.com [uspnf.com]

- 4. 2,4,7-Triamino-6-phenylpteridine, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. 2,4,7-Triamino-6-phenylpteridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Technical Support Center: Optimizing Long-Term Storage of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal long-term storage conditions to ensure the stability of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Introduction: The Imperative of Stability

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a complex heterocyclic compound with a pteridine core. The stability of such molecules is paramount, as degradation can lead to loss of efficacy, altered bioactivity, and the emergence of potentially harmful impurities.[1][2] This guide is designed to provide a comprehensive framework for maintaining the chemical integrity of this compound over extended periods.

The core principle of ensuring long-term stability is to mitigate the environmental factors that promote chemical degradation. These primarily include temperature, light, moisture, and atmospheric oxygen.[3][4]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems related to the storage and handling of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

Q1: What are the ideal long-term storage conditions for solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide?

A1: For multi-year storage, solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide should be stored at -20°C or lower (-80°C is preferable) in a tightly sealed container.[5][6] To further protect against degradation, the container should be purged with an inert gas like argon or nitrogen before sealing and stored in the dark, often within a secondary container or a designated light-protected area of the freezer.[5][6]

Causality Explained: Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down the rate of potential degradation reactions.[4] The pteridine ring system and the acetamide functional groups can be susceptible to hydrolysis and oxidation.[4][7] An inert atmosphere minimizes oxidative degradation, while protection from light prevents photolytic reactions.[5]

Q2: I've noticed a slight color change in my solid sample over time. What does this indicate and is the compound still usable?

A2: A color change in the solid powder is a potential indicator of degradation. Pteridine derivatives can be sensitive to oxidation, which may lead to the formation of colored byproducts.[7]

Troubleshooting Steps:

-

Do not use for critical experiments. Assume the purity is compromised.

-

Perform analytical purity assessment. Utilize High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess the purity.[8] A pure sample should exhibit a single major peak at the expected retention time. The presence of new peaks indicates the formation of degradation products.

-

Review storage protocol. Ensure the container was properly sealed, protected from light, and stored at the correct temperature.[5] Check for any potential exposure to moisture.

Q3: What is the best way to store N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide in solution?

A3: Storing this compound in solution long-term is generally not recommended due to increased molecular mobility and solvent-mediated degradation.[9] If short-term storage in solution is necessary (up to 1-2 weeks), it should be aliquoted into single-use volumes and stored at -80°C .[6]

Causality Explained: Solubilized molecules are more prone to hydrolysis and other degradation reactions. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation.[5]

Q4: Which solvents should be avoided for storing N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide?

A4: Protic solvents, particularly those that are acidic or basic, should be avoided for long-term storage as they can facilitate the hydrolysis of the acetamide groups. Aqueous buffers, unless validated for stability, pose a significant risk. For analytical purposes, initial dissolution in a compatible organic solvent followed by dilution into the appropriate mobile phase is recommended.

Causality Explained: The acetamide linkages are susceptible to acid- or base-catalyzed hydrolysis, which would cleave the acetyl groups from the pteridine core.[10]

Q5: How can I determine the degradation pathway of my compound?

A5: A forced degradation study is the standard approach to identify potential degradation pathways and products.[1][3] This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown.

Workflow for a Forced Degradation Study: This workflow is designed to identify the conditions under which the compound degrades and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Part 2: Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid Compound

This protocol outlines a real-time stability study to establish a retest period or shelf-life for the solid compound.

Objective: To evaluate the stability of solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide under recommended and accelerated storage conditions.

Materials:

-

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (minimum of 3 batches, if available)

-

Amber glass vials with screw caps and PTFE septa

-

Inert gas (Argon or Nitrogen)

-

Desiccant

-

Stability chambers/ovens set to:

-

-20°C ± 5°C

-

5°C ± 3°C

-

25°C ± 2°C / 60% ± 5% RH (ICH long-term)

-

40°C ± 2°C / 75% ± 5% RH (ICH accelerated)

-

-

HPLC system with PDA or UV detector

Procedure:

-

Initial Analysis (T=0): Perform a complete analysis of the initial batch(es) for appearance, purity (HPLC), and any other relevant specifications. This is your baseline data.

-

Sample Preparation:

-

Weigh an appropriate amount of the compound into multiple amber vials for each storage condition and time point.

-

Place a small amount of desiccant in the secondary container.

-

Gently flush the headspace of each vial with inert gas before tightly sealing.

-

-

Storage: Place the prepared vials in the designated stability chambers.

-

Time Points: Pull samples for analysis at predetermined intervals. A typical schedule for an accelerated study might be 0, 1, 3, and 6 months. For long-term conditions, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis at Each Time Point:

-

Visually inspect the sample for any changes in color or physical state.

-

Perform HPLC analysis to determine purity and quantify any degradation products.

-

-

Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant change in purity or the appearance of degradation products indicates instability under that specific condition.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a starting point for assessing the purity of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide and detecting degradation products.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | PDA/UV at an appropriate wavelength (e.g., 254 nm, 350 nm) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in a suitable organic solvent (e.g., DMSO) and dilute with mobile phase A. |

Self-Validation: The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks formed during the forced degradation study.[3][11]

Part 3: Potential Degradation Pathways

Based on the structure of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, the following degradation pathways are plausible under stress conditions.

Caption: Potential degradation pathways for the target compound.

Mechanistic Insights:

-

Hydrolysis: The amide bonds are the most likely sites for hydrolysis, especially under acidic or basic conditions, leading to the cleavage of one or more acetamide groups to yield the corresponding amino-pteridine derivatives.[10]

-

Oxidation: The nitrogen atoms within the pteridine ring system are susceptible to oxidation, potentially forming N-oxides. The phenyl substituent could also undergo oxidative modification.[7]

-

Photolysis: Pteridine systems can be light-sensitive. Exposure to high-intensity light, particularly UV, can induce complex photochemical reactions, potentially leading to ring cleavage or other structural rearrangements.[3]

By understanding these potential liabilities, researchers can proactively design storage and handling protocols that ensure the long-term integrity of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

References

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

-

Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

-

What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs. [Link]

-

Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

-

Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. onyxipca.com [onyxipca.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biolongevitylabs.com [biolongevitylabs.com]

- 7. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sepscience.com [sepscience.com]

- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

Technical Support Center: Resolving Peak Tailing of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide in Liquid Chromatography

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals dealing with complex chromatographic behavior. Here, we address the specific challenges associated with N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide , a highly functionalized molecule prone to severe peak tailing.

By understanding the causality behind these interactions, you can implement self-validating protocols to achieve sharp, symmetrical peaks and reliable quantification.

Mechanistic Causes of Peak Tailing

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide presents a unique "perfect storm" of chromatographic challenges due to its structural moieties:

-

Silanol-Driven Ion Exchange (The Pteridine Core): The pteridine ring is highly nitrogenous and basic. On traditional silica-based columns, unreacted residual silanol groups (Si-OH) become deprotonated and negatively charged at a mobile phase pH > 3.0. The protonated basic nitrogens of the pteridine ring undergo strong electrostatic attraction with these ionized silanols, leading to a mixed-mode retention mechanism and severe peak tailing [1, 2].

-

Hydrogen Bonding (The Tris-Acetamide Groups): The three acetamide moieties act as strong hydrogen bond donors and acceptors. These groups can form secondary hydrogen bonds with unendcapped silanols or embedded polar groups on the stationary phase, exacerbating the trailing edge of the peak[4, 5].

-

Metal Chelation: Pteridine derivatives possess adjacent nitrogen atoms that act as powerful chelating agents. They can bind to trace metals (e.g., iron, nickel) present in stainless steel frits, tubing, or the silica matrix itself, causing peak distortion and a loss of analyte recovery.

Diagnostic Workflow

Before altering your method chemistry, it is critical to determine whether the peak tailing is a physical system issue or a chemical interaction. Follow this logical diagnostic pathway:

Diagnostic workflow for resolving peak tailing of basic pteridine derivatives in LC.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a causality check to confirm whether the applied solution addresses the root mechanism of the tailing.

Protocol 1: The Neutral Probe Validation Test

Objective: Isolate chemical secondary interactions from physical column or system defects.

-

Preparation: Prepare a 1 mg/mL solution of Toluene (a neutral, non-interacting probe) in the initial mobile phase conditions.

-

Execution: Inject 1-5 µL of the Toluene standard onto the LC system using the current method parameters.

-

Measurement: Record the chromatogram and calculate the Asymmetry factor ( As ) at 10% peak height.

-

Causality Check:

-

If As>1.2 for Toluene, the tailing is physical (e.g., column void, blocked frit, or extra-column dead volume). Replace the column or check fittings.

-

If As≤1.2 for Toluene but >1.5 for the pteridine compound, the tailing is driven by secondary chemical interactions. Proceed to Protocol 2.

-

Protocol 2: Silanol Suppression via pH Optimization

Objective: Eliminate electrostatic attraction between the basic pteridine core and acidic silanols[3].

-

Mobile Phase A: Prepare 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid in LC-MS grade water to achieve a pH of ~2.0.

-

Mobile Phase B: Prepare 0.1% v/v TFA or Formic acid in LC-MS grade Acetonitrile.

-

Equilibration: Flush the LC system and equilibrate the column with the new mobile phase for at least 20 column volumes.

-

Execution: Inject the N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide sample.

-

Causality Check: At pH 2.0, residual silanols are fully protonated (neutralized). If the peak shape improves, the root cause was ion-exchange interactions with the basic nitrogens of the pteridine ring.

Protocol 3: Mitigating Hydrogen Bonding and Metal Chelation

Objective: Address secondary interactions caused by the tris-acetamide groups and metal affinity.

-

Hardware Adjustment: Replace standard stainless-steel capillaries in the flow path with PEEK (Polyetheretherketone) tubing to eliminate metal-analyte chelation.

-

Column Selection: Install a highly end-capped, Type B silica column or a polar-embedded column (e.g., amide or carbamate phase). This shields residual silanols from the hydrogen-bonding acetamide groups.

-

Buffer Optimization: If tailing persists, add 10–20 mM Ammonium Formate to the mobile phase to increase ionic strength, which disrupts stubborn secondary hydrogen bonds.

Quantitative Data & Material Selection

Use the following data tables to guide your selection of column chemistries and mobile phase additives based on the specific mechanistic failure you are observing.

Table 1: Column Chemistry Selection for Pteridine Derivatives

| Column Type | Mechanism of Action | Expected Impact on Peak Shape |

| Standard C18 (Type A) | Hydrophobic retention only | Severe tailing ( As>2.0 ) due to exposed, active silanols. |

| End-capped C18 (Type B) | Reduced silanol activity via chemical deactivation | Moderate improvement ( As≈1.5−1.8 ). |

| Polar-Embedded C18 | Internal polar group shields silanols from basic analytes | Excellent symmetry ( As≤1.2 ). |

| HILIC (Amide Phase) | Partitioning & hydrogen bonding | Excellent for highly polar/basic pteridines; avoids aqueous phase collapse [6]. |

Table 2: Mobile Phase Additives and pH Effects

| Additive / Condition | Target Interaction | Mechanism |

| Low pH (< 3.0) | Silanol Ion-Exchange | Protonates silanols (Si-OH), neutralizing their negative charge[3]. |

| Triethylamine (TEA) | Silanol Ion-Exchange | Acts as a competing base, binding to active silanol sites to mask them [4]. |

| High Buffer Conc. (50 mM) | Hydrogen Bonding | Disrupts secondary H-bonds originating from the acetamide groups. |

| EDTA (5 µM) | Metal Chelation | Binds trace metals in the system, preventing pteridine-metal complexation. |

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my pteridine compound worsen at a neutral pH? A: At a neutral pH (pH 6-7), the silanol groups on the silica surface are fully ionized, as their pKa is typically between 3.5 and 4.5. Simultaneously, the basic nitrogens of the pteridine ring remain protonated. This maximizes the electrostatic attraction between the positively charged analyte and the negatively charged stationary phase, resulting in severe tailing [2].

Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: Yes. Because N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is highly polar due to the three acetamide groups, HILIC (specifically with an amide or zwitterionic stationary phase) can provide excellent retention and peak shape. It avoids the poor phase wetting sometimes seen in highly aqueous reversed-phase conditions [6].

Q: What is the difference between peak tailing and peak fronting in this context? A: Peak tailing ( As>1.0 ) is characterized by a drawn-out trailing edge and is typically caused by secondary chemical interactions (like silanol binding or hydrogen bonding). Peak fronting ( As<1.0 ), where the leading edge is drawn out, usually indicates column overloading, sample solvent incompatibility, or a physical void at the head of the column [1, 5].

References

-

How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

-

What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

-

What are common causes of peak tailing when running a reverse-phase LC column? Source: Waters Knowledge Base URL:[Link]

-